Enhanced Lipophilicity Relative to the Carbonate Analog
The target thiocarbonate exhibits a computed LogP of 3.53, which is 0.72 log units higher than the structurally analogous carbonate, tert-butyl 4-formylphenyl carbonate (LogP = 2.81) . This increase in lipophilicity arises from replacement of the carbonate oxygen with sulfur, which reduces hydrogen-bonding capacity and increases polarizability.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.53 |
| Comparator Or Baseline | tert-Butyl 4-formylphenyl carbonate (CAS 87188-50-9): LogP = 2.81 |
| Quantified Difference | ΔLogP = +0.72 (target more lipophilic) |
| Conditions | Computational prediction (method not specified on source databases) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability, making the thiocarbonate a superior choice for designing cell-permeable probes or prodrugs where intracellular delivery is required.
